molecular formula C26H34N2O4 B14397471 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione CAS No. 88476-74-8

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

Katalognummer: B14397471
CAS-Nummer: 88476-74-8
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: VSLYRNHVUOTNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by its anthracene backbone, which is functionalized with diethylamino and ethoxy groups. The presence of these functional groups imparts specific chemical reactivity and solubility properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione typically involves the functionalization of anthraquinone derivatives. One common method includes the reaction of 1,8-dihydroxyanthraquinone with diethylaminoethanol under specific conditions to introduce the diethylamino and ethoxy groups. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce various functionalized anthracene compounds .

Wirkmechanismus

The mechanism of action of 1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death. These interactions are mediated by the compound’s planar structure and functional groups, which facilitate binding to biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione is unique due to its specific combination of diethylamino and ethoxy groups, which impart distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88476-74-8

Molekularformel

C26H34N2O4

Molekulargewicht

438.6 g/mol

IUPAC-Name

1,8-bis[2-(diethylamino)ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C26H34N2O4/c1-5-27(6-2)15-17-31-21-13-9-11-19-23(21)26(30)24-20(25(19)29)12-10-14-22(24)32-18-16-28(7-3)8-4/h9-14H,5-8,15-18H2,1-4H3

InChI-Schlüssel

VSLYRNHVUOTNBV-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCN(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.